(1R,5R)-(5-Amino-cyclohex-3-enyl)-methanol
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Overview
Description
(1R,5R)-(5-Amino-cyclohex-3-enyl)-methanol is a chemical compound with the molecular formula C7H13NO. It is a derivative of cyclohexene, featuring an amino group and a hydroxyl group attached to the cyclohexene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5R)-(5-Amino-cyclohex-3-enyl)-methanol typically involves the reduction of a precursor compound, such as a nitro or nitrile derivative of cyclohexene. Common reagents used in the synthesis include hydrogen gas with a palladium catalyst or lithium aluminum hydride (LiAlH4) for reduction reactions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reduction processes using hydrogenation techniques. These methods ensure high yield and purity of the final product, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
(1R,5R)-(5-Amino-cyclohex-3-enyl)-methanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to remove the hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used.
Major Products Formed
Oxidation: Formation of cyclohexanone or cyclohexanal.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of halogenated cyclohexene derivatives.
Scientific Research Applications
(1R,5R)-(5-Amino-cyclohex-3-enyl)-methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,5R)-(5-Amino-cyclohex-3-enyl)-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the hydroxyl group can participate in various biochemical reactions, affecting cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: Similar structure but lacks the amino group.
Cyclohexanone: Contains a ketone group instead of a hydroxyl group.
Cyclohexylamine: Contains an amino group but lacks the hydroxyl group.
Uniqueness
(1R,5R)-(5-Amino-cyclohex-3-enyl)-methanol is unique due to the presence of both an amino group and a hydroxyl group on the cyclohexene ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various applications .
Properties
IUPAC Name |
[(1R,5R)-5-aminocyclohex-3-en-1-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c8-7-3-1-2-6(4-7)5-9/h1,3,6-7,9H,2,4-5,8H2/t6-,7+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSRTKPKEPJBMN-RQJHMYQMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(CC1CO)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C[C@@H](C[C@@H]1CO)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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